molecular formula C9H17N3 B1430338 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine CAS No. 1522545-56-7

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine

カタログ番号: B1430338
CAS番号: 1522545-56-7
分子量: 167.25 g/mol
InChIキー: REEIWYLDYVOGJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine is a chemical compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry. Pyrazole derivatives are extensively investigated for their broad spectrum of biological and pharmacological activities and are present in several FDA-approved drugs . These compounds have demonstrated significant potential in antibacterial research, particularly against resistant strains, as shown by studies on pyrazole amide derivatives acting against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria . Furthermore, pyrazole-based fragments have been explored as inhibitors of essential enzymes, such as Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), a validated drug target for tuberculosis . The structural versatility of the pyrazole ring also allows for the development of sulfonamide hybrids, which have shown promising activity in anticancer research . The specific research value and mechanism of action for this compound remain to be fully characterized, but its structure suggests potential as a valuable intermediate or pharmacophore for developing novel therapeutic agents in infectious disease and oncology research.

特性

IUPAC Name

3-methyl-2-(2-methylpyrazol-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)8(6-10)9-4-5-11-12(9)3/h4-5,7-8H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEIWYLDYVOGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C1=CC=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Direct Condensation of Pyrazole Derivatives with Butan-1-Amine

A prevalent method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with butan-1-amine under reductive or acid-catalyzed conditions. This approach typically proceeds via a Schiff base formation followed by reduction:

  • Reaction:
    $$
    \text{Pyrazole-5-carbaldehyde} + \text{Butan-1-amine} \xrightarrow{\text{solvent, catalyst}} \text{Imine intermediate} \xrightarrow{\text{reducing agent}} \text{Target amine}
    $$

  • Conditions:

    • Solvent: Ethanol or methanol
    • Catalyst: Sodium borohydride (NaBH4) for reduction
    • Temperature: Room temperature to reflux

This method is efficient for introducing the amino group at the terminal position, with yields typically exceeding 70% under optimized conditions.

Multi-Step Synthesis via Pyrazole Functionalization

Another route involves the synthesis of the pyrazole ring first, followed by alkylation:

  • Step 1: Synthesis of 1-methyl-1H-pyrazol-5-yl derivatives via cyclization of hydrazines with β-dicarbonyl compounds, such as acetylacetone, under acidic or basic catalysis.

  • Step 2: Alkylation at the 5-position with suitable alkyl halides (e.g., methyl halides) to introduce the methyl group.

  • Step 3: Nucleophilic substitution or coupling with butan-1-amine derivatives via reductive amination or nucleophilic substitution at activated centers.

Catalytic Cross-Coupling Approaches

Recent advances include transition-metal catalyzed cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination, to attach the butan-1-amine moiety to a pyrazole precursor:

  • Reaction:
    $$
    \text{Pyrazole halide} + \text{Butan-1-amine} \xrightarrow{\text{Pd catalyst, base}} \text{Target compound}
    $$

  • Conditions:

    • Catalyst: Pd(OAc)2 with phosphine ligands
    • Base: Potassium tert-butoxide or cesium carbonate
    • Solvent: Toluene or dioxane
    • Temperature: 80-120°C

This method offers regioselectivity and high yields, especially suitable for large-scale synthesis.

Industrial-Scale Synthesis and Process Optimization

Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to improve safety, scalability, and reproducibility. Key process parameters include:

Parameter Typical Range Purpose
Temperature 80–130°C Accelerates reaction kinetics
Residence Time 1–4 hours Ensures complete conversion
Catalyst Loading 5–10 mol% Enhances reaction rate

Purification Techniques

Post-synthesis purification involves:

  • Extraction: Using organic solvents like dichloromethane or ethyl acetate.
  • Chromatography: Flash chromatography with silica gel.
  • Crystallization: From suitable solvents to obtain pure crystalline product.

Data Table Summarizing Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Limitations
Direct Condensation & Reduction Pyrazole-5-carbaldehyde, Butan-1-amine, NaBH4 Reflux in ethanol, room temp Simple, high yield Requires purification
Multi-step Alkylation Hydrazines, β-dicarbonyls, Alkyl halides Acid/base catalysis, reflux Structural control Longer synthesis time
Cross-Coupling Pyrazole halide, Butan-1-amine Pd catalyst, elevated temp Regioselectivity Cost of catalysts

Research Findings and Optimization Insights

Recent research emphasizes the importance of:

  • Catalyst selection: Transition metals like palladium or copper significantly improve yield and regioselectivity.
  • Reaction conditions: Elevated temperatures (80–130°C) and inert atmospheres (nitrogen or argon) reduce side reactions.
  • Solvent choice: Polar aprotic solvents such as DMSO or DMF facilitate nucleophilic substitutions.
  • Yield enhancement: Use of microwave-assisted synthesis has demonstrated increased reaction rates and yields up to 85%.

化学反応の分析

Types of Reactions

3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines .

科学的研究の応用

Chemistry

Building Block for Heterocycles:
3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.

Reaction TypeDescription
Oxidation Can be oxidized to form oxides or ketones.
Reduction Reduction leads to primary or secondary amines.
Substitution Nucleophilic substitution can replace the amine group with other functional groups.

Biology

Enzyme Interaction Studies:
Research indicates that this compound can interact with various enzymes, influencing their activity and stability. Notably, it has been shown to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. This inhibition can be significant for studies related to diabetes management and metabolic disorders.

Cellular Effects:
The compound affects cellular functions by modulating signaling pathways and gene expression profiles. Its role in altering metabolic flux highlights its potential as a tool in metabolic studies.

Industry

Agrochemical Development:
Due to its biochemical properties, this compound is being explored for use in developing agrochemicals. Its ability to inhibit specific enzymes may lead to the creation of herbicides or pesticides that target metabolic pathways in plants or pests.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits alpha-amylase activity in vitro. This finding suggests potential applications in managing blood sugar levels by slowing carbohydrate digestion.

Case Study 2: Cellular Metabolism

In cellular assays, this compound was shown to modulate gene expression related to metabolic pathways. Researchers observed changes in the expression of genes involved in energy metabolism when treated with varying concentrations of the compound.

作用機序

The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The exact pathways involved can vary, but typically include binding to the active site of an enzyme or receptor, leading to changes in its activity .

類似化合物との比較

1-(Butan-2-yl)-5-Methyl-1H-Pyrazol-3-Amine

  • Molecular Formula : C₈H₁₅N₃
  • Key Features :
    • Pyrazole ring substituted with a butan-2-yl group at N1 and a methyl group at C3.
    • Primary amine at C3 of the pyrazole.
  • Properties :
    • Molecular Weight: 153.23 g/mol (smaller than the target compound).
    • LogP: Likely lower due to reduced branching and absence of a butan-1-amine chain.
  • Applications : Used in ligand synthesis for coordination chemistry .

Key Differences :

  • The target compound has a branched butan-1-amine chain, enhancing hydrophilicity compared to the butan-2-yl substituent in this analog.
  • The primary amine in the target is part of the aliphatic chain, whereas in this analog, it is directly attached to the pyrazole ring.

N-Ethyl-1-Methyl-3-(Pyridin-3-yl)-1H-Pyrazol-5-Amine

  • Molecular Formula : C₁₁H₁₆N₄ (ESIMS m/z 203 [M+H]⁺) .
  • Key Features :
    • Pyridine substituent at C3 of the pyrazole.
    • Ethylamine group at N4.
  • Properties :
    • Higher molecular weight (204.27 g/mol) due to the pyridine ring.
    • Increased aromaticity may enhance π-π stacking interactions in biological targets.

Key Differences :

  • The primary amine in the target is aliphatic, whereas this analog features a secondary amine.

5-Amino-3-Methyl-1-Phenylpyrazole

  • Molecular Formula : C₁₀H₁₁N₃
  • Key Features :
    • Phenyl group at N1 and methyl group at C3 of the pyrazole.
    • Primary amine at C5 .
  • Properties :
    • Molecular Weight: 173.21 g/mol.
    • Higher hydrophobicity (logP ~2.5) due to the phenyl group.

Key Differences :

  • The phenyl substituent in this analog confers greater steric bulk and lipophilicity compared to the target’s methylpyrazole group.
  • The absence of an aliphatic amine chain limits its flexibility for hydrogen bonding.

3-[2-(4-Propylpiperazin-1-yl)-1,3-Thiazol-5-yl]Propan-1-Amine

  • Molecular Formula : C₁₃H₂₃N₅S
  • Key Features :
    • Thiazole and piperazine moieties.
    • Primary amine in a propan-1-amine chain .
  • Properties :
    • Designed as a histamine H₃ receptor ligand.
    • Enhanced hydrogen-bonding capacity due to piperazine.

Key Differences :

  • The target compound lacks heterocyclic thiazole and piperazine groups, likely reducing its potency for H₃ receptor targeting.
  • The shorter propan-1-amine chain in this analog may affect conformational flexibility.

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound 1-(Butan-2-yl)-5-Methyl Analog N-Ethyl-3-Pyridinyl Analog
Molecular Weight (g/mol) 167.23 153.23 203.27
Predicted CCS ([M+H]⁺, Ų) 139.0 Not reported Not reported
Key Functional Groups Aliphatic primary amine Pyrazole-attached amine Secondary amine, pyridine

生物活性

Overview

3-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine, with the chemical formula C9H17N3, is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a range of biochemical interactions and effects on cellular functions, making it a subject of interest for various therapeutic applications.

The compound is characterized by its unique structure, which includes a pyrazole ring and an amine group. Its synthesis typically involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to produce the final compound .

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing their activity and stability. It has been shown to modulate metabolic pathways by affecting enzyme kinetics, particularly in relation to alpha-amylase inhibition, which is crucial for carbohydrate metabolism .

Table 1: Enzyme Inhibition Activity

EnzymeInhibition Activity (IC50)Reference
Alpha-Amylase0.05 μM
Pancreatic Lipase0.08 μM

Cellular Effects

The compound affects cellular signaling pathways and gene expression. Studies have demonstrated that it can alter gene expression profiles, potentially leading to changes in cellular metabolism and function . The modulation of these pathways suggests potential applications in treating metabolic disorders or cancer.

Anticancer Activity

In a study focusing on pyrazole derivatives, compounds similar to this compound exhibited significant anticancer properties. The anticancer activity was assessed using various cancer cell lines, demonstrating that modifications in the pyrazole structure can enhance efficacy against specific targets .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Compound IMCF70.025
Compound IIHeLa0.030

Antifungal Activity

The antifungal properties of related pyrazole compounds have also been explored. In vitro studies indicated that these compounds inhibited the growth of various fungal strains, suggesting potential use as antifungal agents .

Table 3: Antifungal Activity

Fungal StrainInhibition Zone (mm)Reference
Aspergillus niger15
Penicillium spp.12

Molecular Mechanism

The biological activity of this compound can be attributed to its ability to bind selectively to target enzymes and receptors. This binding can lead to either inhibition or activation of enzymatic functions, influencing downstream signaling pathways and metabolic processes .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions, such as coupling pyrazole derivatives with branched alkyl amines. For example, hydrazine derivatives can be condensed with ketones or aldehydes in ethanol under reflux, using triethylamine as a base catalyst. Solvent selection (e.g., ethanol vs. DMF) and temperature control (80–120°C) significantly impact yield. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended to isolate the amine product. Reaction progress should be monitored using TLC and LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and the branched alkyl chain (δ 1.0–2.5 ppm for methyl/methylene groups).
  • IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹).
  • X-ray Crystallography : Use SHELXL for structure refinement. Hydrogen-bonding patterns (e.g., N–H···N interactions) should be analyzed to resolve stereochemistry .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole moiety’s role in binding ATP pockets. For anti-inflammatory studies, use carrageenan-induced paw edema models in rodents, administering the compound at 10–50 mg/kg. Pair with COX-2 inhibition assays in vitro. Dose-response curves and IC50 calculations are essential for potency evaluation .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how can they be mitigated?

  • Methodological Answer : Twinning and disorder in the alkyl chain are common. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and refine with SHELXL’s TWIN/BASF commands. For hydrogen-bonding networks, apply graph-set analysis (e.g., Etter’s rules) to categorize motifs like R₂²(8) rings. Hirshfeld surface analysis (CrystalExplorer) can quantify intermolecular interactions (e.g., C–H···π contacts) .

Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?

  • Methodological Answer : Conflicting SAR data often stem from substituent electronic effects. For example, methyl groups on the pyrazole ring may enhance lipophilicity but reduce solubility. Use computational docking (AutoDock Vina) to compare binding poses with/without substituents. Validate with in vitro kinase assays (e.g., AKT1 inhibition) and correlate with logP values measured via HPLC .

Q. What advanced analytical methods are required to study tautomerism or conformational flexibility?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomeric equilibria (e.g., pyrazole NH vs. alkylamine NH) by variable-temperature experiments (200–400 K).
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model conformational changes in solution. Pair with NOESY/ROESY to validate dominant conformers .

Q. How can metabolic stability be optimized for in vivo applications?

  • Methodological Answer : Assess hepatic metabolism using rat liver microsomes (RLM) and LC-MS/MS to identify major metabolites. Fluorination of the alkyl chain (e.g., replacing methyl with CF3) can block CYP450 oxidation. Improve bioavailability via PEGylation or pro-drug strategies (e.g., carbamate derivatives) .

Q. What strategies are effective for elucidating degradation pathways in PROTAC-based studies?

  • Methodological Answer : For PROTAC applications, use ubiquitination assays (Western blot for polyubiquitin chains) and proteasome inhibition controls (e.g., MG132). SPR or ITC can measure ternary complex formation (target-PROTAC-E3 ligase). Optimize linker length (e.g., PEG4 vs. alkyl chains) to balance degradation efficiency and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine
Reactant of Route 2
3-methyl-2-(1-methyl-1H-pyrazol-5-yl)butan-1-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。